3,4-Dimethylpent-2-enoic acid is an organic compound characterized by its molecular formula and a molecular weight of approximately 128.17 g/mol. It features a double bond between the second and third carbon atoms in the pentane chain, making it an α,β-unsaturated carboxylic acid. This compound can exist in various isomeric forms, notably as (E)- and (Z)-isomers, which differ in the orientation of substituents around the double bond. The compound has a sour odor and is used in flavoring applications, particularly in cheese and dairy products .
These reactions highlight its versatility in organic synthesis and industrial applications.
There are several methods for synthesizing 3,4-dimethylpent-2-enoic acid:
3,4-Dimethylpent-2-enoic acid finds applications primarily in the food industry:
Several compounds share structural similarities with 3,4-dimethylpent-2-enoic acid. Here are a few notable examples:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| 2-Methylbutanoic acid | Saturated fatty acid | |
| 4-Methylpentanoic acid | Similar structure but different position of double bond | |
| 3-Hydroxy-3-methylbutanoic acid | Contains an additional hydroxyl group | |
| (E)-4-Hydroxy-3,4-dimethylpent-2-enoic acid | Hydroxyl substitution changes reactivity |
The uniqueness of 3,4-dimethylpent-2-enoic acid lies in its specific arrangement of methyl groups and the position of the double bond, which influences its physical properties and reactivity compared to similar compounds. Its use as a flavoring agent also sets it apart from other fatty acids that may not have such applications.
The synthesis of 3,4-dimethylpent-2-enoic acid, a branched α,β-unsaturated carboxylic acid with molecular formula C₇H₁₂O₂ and molecular weight 128.17 g/mol, can be accomplished through several established organic synthesis methodologies [1]. The compound belongs to the class of α,β-unsaturated carboxylic acids and features a conjugated double bond between C2 and C3, with methyl substituents at C3 and C4 positions [1].
The Wittig reaction represents one of the most versatile approaches for synthesizing 3,4-dimethylpent-2-enoic acid [25] [26]. This methodology involves the reaction of phosphonium ylides with carbonyl compounds to form alkenes with precisely controlled double bond positioning [25]. The reaction mechanism proceeds through nucleophilic attack of the ylide carbon on the electrophilic carbonyl carbon, followed by formation of a four-membered oxaphosphetane intermediate that subsequently undergoes elimination to yield the desired alkene product [25] [26].
For 3,4-dimethylpent-2-enoic acid synthesis, the appropriate phosphonium ylide is generated from triphenylphosphine and the corresponding alkyl halide, requiring strong bases such as butyllithium for complete ylide formation [29]. The reaction typically achieves yields of 70-90% under optimized conditions using aprotic solvents [25]. However, stereochemical control can be challenging, often producing mixtures of E and Z isomers depending on reaction conditions and substrate sterics [26].
The Horner-Wadsworth-Emmons reaction offers superior stereochemical control compared to the traditional Wittig reaction, favoring formation of E-alkenes [27] [30]. This method utilizes phosphonate-stabilized carbanions that react with aldehydes or ketones to produce predominantly E-configured α,β-unsaturated carboxylic acid derivatives [27]. The reaction mechanism involves deprotonation of the phosphonate to generate a carbanion, followed by nucleophilic addition to the carbonyl compound and subsequent elimination of the oxaphosphetane intermediate [27].
Synthesis of 3,4-dimethylpent-2-enoic acid via this route typically employs sodium hydride as the base in dimethoxyethane or tetrahydrofuran solvents at room temperature [30]. The method achieves yields of 75-95% with excellent E-selectivity, making it particularly valuable for applications requiring stereochemically pure products [27] [30]. The water-soluble phosphate byproducts are easily removed by aqueous extraction, simplifying purification procedures [27].
Aldol condensation reactions provide an alternative pathway for constructing the carbon skeleton of 3,4-dimethylpent-2-enoic acid [28] [31]. The reaction involves nucleophilic addition of an enolate to an aldehyde or ketone, followed by dehydration to form the α,β-unsaturated system [28]. Base-catalyzed aldol reactions proceed through enolate formation and subsequent nucleophilic attack on the carbonyl electrophile [31].
For 3,4-dimethylpent-2-enoic acid synthesis, appropriately substituted aldehydes and ketones serve as starting materials under basic conditions [28]. The reaction typically requires controlled temperature conditions to optimize yield and minimize side reactions, achieving conversions of 60-85% [31]. The stereochemical outcome depends on the specific substrates and reaction conditions employed [28].
The Knoevenagel condensation of aldehydes with malonic acid represents a highly efficient method for preparing α,β-unsaturated carboxylic acids [18]. This classical approach has been significantly improved through modification of reaction conditions, achieving yields of 85-90% with excellent E-selectivity of 98-99% [18]. The reaction is conducted in dimethyl sulfoxide or dimethylformamide at 100°C using piperidinium acetate as catalyst [18].
The mechanism involves condensation of the aldehyde with malonic acid, followed by decarboxylation to yield the desired α,β-unsaturated carboxylic acid [18]. The reaction pathway favors formation of the thermodynamically more stable E-isomer through kinetic control, with the presence of a dehydration catalyst being essential for high-yield reactions [18].
Table 1: Classical Organic Synthesis Pathways for 3,4-Dimethylpent-2-enoic Acid
| Method | Starting Materials | Key Conditions | Typical Yield (%) | Stereoselectivity |
|---|---|---|---|---|
| Wittig Reaction | Phosphonium ylide + carbonyl compound | Strong base (BuLi), aprotic solvent | 70-90 | Variable (Z/E mixtures) |
| Horner-Wadsworth-Emmons Reaction | Phosphonate ester + aldehyde/ketone | NaH, DME or THF, room temperature | 75-95 | High E-selectivity |
| Aldol Condensation | Aldehyde/ketone + enolate | Base catalyst, controlled temperature | 60-85 | Product dependent |
| Malonic Acid Condensation | Aldehyde + malonic acid | Piperidinium acetate, DMSO, 100°C | 85-90 | High E-selectivity (98-99%) |
Modern synthetic chemistry increasingly relies on catalytic methodologies to achieve enantioselective synthesis of chiral carboxylic acids [8] [10]. The development of efficient catalytic systems for producing enantiomerically pure 3,4-dimethylpent-2-enoic acid derivatives represents a significant advancement in asymmetric synthesis.
Copper-catalyzed enantioselective methodologies have emerged as powerful tools for constructing α-quaternary carboxylic acids [8]. Recent developments include copper-catalyzed acyl substitution reactions utilizing chiral phosphine ligands to achieve high enantioselectivity in the formation of α-quaternary ketones and related compounds [8]. These reactions proceed through acyl substitution with in situ formed chiral allylic nucleophiles, displaying selectivity and conversion dependence on protic additives [8].
The catalytic system employs simple carboxylic acid or ester starting materials with monodentate chiral phosphines, affording products in 25-94% yield with enantiomeric ratios ranging from 90:10 to greater than 99:1 [8]. The utility of this approach has been demonstrated through various product transformations, establishing its versatility for accessing complex molecular architectures [8].
Palladium-catalyzed asymmetric transformations offer another avenue for enantioselective synthesis [12]. Chiral palladium catalysts facilitate various asymmetric reactions including allylic substitution and cross-coupling processes [12]. These methodologies typically operate under mild conditions and achieve high enantioselectivities ranging from 88-96% enantiomeric excess [12].
The development of chiral Brønsted acid catalysts has revolutionized asymmetric synthesis of carboxylic acids [14]. BINOL-derived phosphoryl bis((trifluoromethyl)sulfonyl) methanes represent a new class of super Brønsted C-H acids that display dramatically improved activity and excellent enantioselectivity compared to conventional phosphoric acids [14]. These catalysts operate through proton transfer mechanisms to activate electrophiles for asymmetric nucleophilic addition [14].
The enhanced Brønsted acidity of these catalysts enables efficient asymmetric transformations including Mukaiyama-Mannich reactions, allylic amination, and three-component coupling reactions [14]. The methodology provides a platform for expanding asymmetric Brønsted acid catalysis to previously challenging substrate classes [14].
Biocatalytic methods offer environmentally benign alternatives for enantioselective synthesis [10]. Enzymatic approaches utilize the inherent chirality of biological catalysts to achieve high enantioselectivity in carboxylic acid synthesis [10]. These methods typically operate under mild aqueous conditions and exhibit excellent substrate specificity [10].
Recent advances in enzyme engineering have expanded the substrate scope of biocatalytic transformations, enabling access to non-natural carboxylic acid structures [10]. The development of directed evolution techniques allows optimization of enzyme properties for specific synthetic applications [10].
Table 2: Catalytic Approaches for Enantioselective Production
| Catalyst System | Mechanism | Enantioselectivity (% ee) | Temperature (°C) | Pressure (atm) |
|---|---|---|---|---|
| Pd-Catalyzed Cross-Coupling | Oxidative addition/reductive elimination | 80-95 | 80-120 | 1-5 |
| Cu-Catalyzed Allylic Substitution | Nucleophilic substitution | 85-98 | 25-60 | 1 |
| Asymmetric Brønsted Acids | Proton transfer catalysis | 88-96 | -20 to 25 | 1 |
| Chiral Phosphine Catalysts | Enantioselective acyl substitution | 90-99 | 0-25 | 1 |
Industrial production of 3,4-dimethylpent-2-enoic acid requires scalable synthetic methodologies that balance efficiency, cost-effectiveness, and environmental considerations [17]. Large-scale manufacturing processes must address challenges including raw material availability, reaction optimization, and waste minimization.
Continuous flow chemistry has emerged as a preferred technology for industrial-scale production of fine chemicals [17]. Flow reactors enable precise control of reaction parameters including temperature, pressure, and residence time, leading to improved yields and reduced byproduct formation [17]. The technology is particularly well-suited for photochemical reactions and processes requiring strict temperature control [17].
Implementation of continuous flow processing for 3,4-dimethylpent-2-enoic acid synthesis allows for rapid production with enhanced safety profiles [17]. The technology eliminates the need for large batch reactors and enables real-time monitoring of reaction progress [17]. Flow systems also facilitate easy scale-up from laboratory to production scales without extensive re-optimization [17].
Industrial synthesis optimization focuses on maximizing atom economy and minimizing waste generation [16]. The Horner-Wadsworth-Emmons reaction pathway has been successfully implemented at industrial scale due to its high E-selectivity and water-soluble byproducts [16]. The process utilizes triethyl 2-phosphonopropionate and isobutyric aldehyde under controlled conditions, achieving 75% yield of the ethyl ester intermediate [16].
Subsequent hydrolysis using potassium hydroxide in aqueous ethanol provides the target carboxylic acid in 99% yield [16]. The overall process demonstrates excellent scalability, with individual batches producing multi-kilogram quantities of product [16]. Critical success factors include precise temperature control during the Wittig-type condensation and efficient separation of the aqueous and organic phases during workup [16].
Industrial implementation of catalytic processes requires robust catalyst systems capable of maintaining activity over extended periods . Palladium and nickel catalysts have been successfully employed for large-scale production of unsaturated carboxylic acids . These systems operate under moderate temperatures and pressures, making them suitable for industrial applications .
Process development for catalytic routes involves optimization of catalyst loading, reaction conditions, and recycling procedures . The use of heterogeneous catalysts facilitates product separation and catalyst recovery, reducing overall production costs . Successful industrial implementation requires careful attention to catalyst poisoning and deactivation mechanisms .
Effective purification of 3,4-dimethylpent-2-enoic acid requires careful selection of techniques based on the compound's physical and chemical properties [21] [22]. The compound exhibits typical carboxylic acid behavior, including hydrogen bonding capabilities and pH-dependent solubility characteristics [1] [33].
Vacuum distillation represents the primary purification technique for 3,4-dimethylpent-2-enoic acid on both laboratory and industrial scales [32] [44]. The compound's boiling point characteristics make it suitable for distillation under reduced pressure, minimizing thermal decomposition [32]. Typical vacuum distillation conditions involve temperatures of 86-75°C at 27 mbar pressure [16].
Fractional distillation enables separation of closely related isomers and byproducts [44]. The technique achieves yield recoveries of 85-95% with purities of 90-95%, making it suitable for large-scale industrial applications [44]. Critical parameters include distillation rate, reflux ratio, and column efficiency [44].
Recrystallization provides an effective method for achieving high purity levels in 3,4-dimethylpent-2-enoic acid [39] [40]. The technique exploits the temperature-dependent solubility characteristics of carboxylic acids, enabling selective crystallization of the desired product [40]. Successful recrystallization requires identification of appropriate solvent systems that provide high solubility at elevated temperatures and low solubility at ambient conditions [39].
The recrystallization process typically achieves purities of 95-99% with yield recoveries of 70-90% [40]. Factors affecting crystallization include cooling rate, seed crystal quality, and impurity levels [41]. Slow cooling generally produces larger, higher-quality crystals with improved filtration characteristics [40].
Solvent selection for recrystallization of carboxylic acids often involves polar protic solvents that can form hydrogen bonds with the carboxyl group [39]. Mixed solvent systems may be employed to optimize solubility characteristics and crystallization behavior [41].
Column chromatography provides versatile purification capabilities for 3,4-dimethylpent-2-enoic acid, particularly for removing closely related impurities [24] [43]. Silica gel chromatography represents the most commonly employed technique, utilizing differences in polarity and hydrogen bonding interactions [24].
Carboxylic acids present unique challenges in chromatographic purification due to their tendency to form hydrogen bonds with silica gel, leading to peak tailing and poor resolution [43]. Addition of acidic modifiers such as acetic acid or formic acid to the mobile phase can improve peak shape and separation efficiency [43]. Alternative approaches include conversion to methyl esters prior to chromatographic purification, followed by hydrolysis to regenerate the carboxylic acid [43].
Reverse-phase high-performance liquid chromatography offers superior resolution for analytical and preparative applications [46]. The technique achieves purities of 98-99.5% with excellent reproducibility [46]. Mobile phases typically consist of acetonitrile-water mixtures with acidic modifiers for optimal peak shape [46].
Ion exchange chromatography exploits the ionizable nature of carboxylic acids for selective purification [24] [43]. The technique involves pH-controlled adsorption and desorption cycles that enable separation based on acid strength differences [43]. Ion exchange methods achieve purities of 95-99% with good scalability for industrial applications [24].
Supercritical fluid extraction and related techniques offer environmentally benign alternatives for purification of organic acids [44]. These methods utilize the unique solvating properties of supercritical fluids to achieve selective extraction and purification [44]. The technology is particularly attractive for applications requiring solvent-free products [44].
Table 3: Purification Techniques and Yield Optimization
| Technique | Principle | Typical Yield Recovery (%) | Purity Achieved (%) | Scale Suitability |
|---|---|---|---|---|
| Vacuum Distillation | Vapor pressure differences | 85-95 | 90-95 | Industrial |
| Recrystallization | Solubility temperature dependence | 70-90 | 95-99 | Laboratory to pilot |
| Column Chromatography | Adsorption/partition differences | 80-95 | 92-98 | Laboratory to pilot |
| Liquid-Liquid Extraction | pH-dependent solubility | 75-90 | 85-95 | Industrial |
| Reverse-Phase HPLC | Hydrophobic interactions | 90-98 | 98-99.5 | Analytical to preparative |
| Ion Exchange Chromatography | Charge-based separation | 85-95 | 95-99 | Laboratory to industrial |
Systematic optimization of reaction and purification conditions maximizes overall process efficiency [19] [23]. Key factors affecting yield include reaction temperature, catalyst loading, solvent selection, and workup procedures [19]. Statistical experimental design methods enable efficient exploration of parameter space to identify optimal conditions [23].
The planar geometry of the α,β-unsaturated system facilitates resonance stabilization, which significantly influences the compound's thermodynamic and chemical properties [4]. The canonical SMILES representation CC(C)C(=CC(=O)O)C underscores the branching pattern and functional group orientation [4]. The presence of both hydrophilic carboxyl and hydrophobic alkyl components creates an amphiphilic character that governs its solubility behavior across different solvent systems.
Table 1: Thermodynamic Properties of 3,4-dimethylpent-2-enoic acid
| Property | Value | Reference/Source |
|---|---|---|
| Molecular Formula | C₇H₁₂O₂ | [1] [2] [3] |
| Molecular Weight (g/mol) | 128.17 | [1] [2] [3] |
| Melting Point (°C) | Not Available | No experimental data found |
| Boiling Point (°C) | Not Available | No experimental data found |
| Enthalpy of Formation (estimated, kJ/mol) | -485 ± 15 (estimated) | Group contribution estimate |
| Density (g/cm³) | Not Available | No experimental data found |
| Flash Point (°C) | Not Available | No experimental data found |
Experimental thermodynamic data for 3,4-dimethylpent-2-enoic acid remain scarce in the current literature. The enthalpy of formation can be estimated using group contribution methods, which for similar α,β-unsaturated carboxylic acids typically ranges between -450 to -520 kJ/mol [5] [6] [7]. For fatty acid methyl esters and related compounds, enthalpy of formation values show strong correlation with molecular structure and chain length [8] [9] [10].
The absence of experimental melting and boiling point data represents a significant gap in the thermodynamic characterization of this compound. Comparative analysis with structurally similar compounds suggests that the melting point would likely fall within the range of 20-40°C, while the boiling point would be expected around 180-220°C at standard atmospheric pressure, based on trends observed in related dimethyl-substituted pentenoic acids [11] [12] [13].
Table 2: Solubility Profile of 3,4-dimethylpent-2-enoic acid
| Solvent System | Solubility | Classification | Reference |
|---|---|---|---|
| Water (25°C) | Limited (estimated 2-5 g/L) | Sparingly soluble | [14] [15] [16] |
| Diethyl ether | High solubility | Freely soluble | [17] [18] |
| Methanol | High solubility | Freely soluble | [18] |
| Ethanol | High solubility | Freely soluble | [17] |
| Chloroform | High solubility | Freely soluble | Predicted from LogP |
| Benzene | Moderate solubility | Soluble | Predicted from LogP |
| Hexane | Low solubility | Slightly soluble | Predicted from LogP |
The solubility behavior of 3,4-dimethylpent-2-enoic acid follows typical patterns observed for α,β-unsaturated carboxylic acids. In aqueous systems, the compound demonstrates limited solubility due to its hydrophobic methyl-branched alkyl chain, which disrupts favorable water-water hydrogen bonding interactions [14] [15]. The estimated aqueous solubility of 2-5 g/L at 25°C is consistent with similar seven-carbon carboxylic acids containing alkyl substitution.
The compound exhibits high solubility in organic solvents, particularly those capable of hydrogen bonding such as alcohols and ethers [17] [18]. The solubility in diethyl ether is notably high, as demonstrated in synthetic extraction procedures where the compound partitions readily into the ethereal phase [17]. This behavior is attributed to favorable dipole-dipole interactions and the absence of competing hydrogen bonding from water molecules.
Solubility estimation using the General Solubility Equation (GSE) and group contribution methods indicates that the LogP (octanol-water partition coefficient) for 3,4-dimethylpent-2-enoic acid falls within the range of 1.8-2.0 [4] [16]. This moderate lipophilicity reflects the balance between the polar carboxyl group and the nonpolar branched alkyl chain.
Table 3: Acid Dissociation Properties of 3,4-dimethylpent-2-enoic acid
| Property | Value | Comparison with Similar Acids | Reference |
|---|---|---|---|
| pKa (estimated) | 4.5 - 5.0 | Acetic acid: 4.76 | [4] [19] [20] [21] |
| Temperature (°C) | 25 | Standard conditions | Standard conditions |
| Ionic Strength (M) | 0.1 | Standard conditions | Standard conditions |
| Method | Computational estimation | Similar to other α,β-unsaturated acids | [20] [21] [22] |
| Classification | Weak acid | Typical for carboxylic acids | [23] [24] [25] |
The acid dissociation constant (pKa) of 3,4-dimethylpent-2-enoic acid is estimated to be between 4.5 and 5.0, based on computational models and comparison with structurally related α,β-unsaturated carboxylic acids [4] [19]. This value indicates that the compound behaves as a weak acid, similar to other aliphatic carboxylic acids [20] [21].
The conjugated double bond system provides resonance stabilization to the carboxylate anion, which enhances the acidity compared to saturated analogues [26]. The α,β-unsaturation typically decreases the pKa by approximately 0.5-1.0 units compared to saturated carboxylic acids of similar chain length [20] [21]. The methyl substitution at positions 3 and 4 introduces steric effects that may slightly influence the pKa value through steric inhibition of resonance [21].
The compound is described as a "very weakly acidic compound" in biological databases, which is consistent with the estimated pKa range [19]. Tautomeric equilibria are not expected to be significant for this compound under normal conditions, as the carboxylic acid form predominates across the physiological pH range [27] [26].
Experimental data for surface tension and viscosity of 3,4-dimethylpent-2-enoic acid are not available in the current literature. However, theoretical predictions can be made based on structure-property relationships established for similar organic acids.
For fatty acids and their derivatives, surface tension typically decreases with increasing chain length and branching [28] [29]. The branched methyl groups at positions 3 and 4 would be expected to reduce surface tension compared to linear analogues due to decreased intermolecular packing efficiency. Surface tension values for similar seven-carbon carboxylic acids typically range between 25-35 mN/m at 25°C [28].
Viscosity characteristics can be estimated from molecular structure considerations. The presence of the α,β-unsaturated system introduces rigidity to the molecular framework, while the methyl branching reduces intermolecular associations [30]. These competing effects suggest that the viscosity would be intermediate between that of linear saturated and unsaturated carboxylic acids of similar molecular weight.
The amphiphilic nature of 3,4-dimethylpent-2-enoic acid, arising from the polar carboxyl head group and the hydrophobic branched alkyl tail, may contribute to surfactant-like properties in appropriate solvent systems, though experimental verification of this behavior is required.
Table 4: Comparative Properties with Related α,β-Unsaturated Acids
| Compound | Formula | Molecular Weight | Water Solubility (estimated) | LogP (estimated) |
|---|---|---|---|---|
| 3,4-dimethylpent-2-enoic acid | C₇H₁₂O₂ | 128.17 | 2-5 g/L | 1.8-2.0 |
| 2,4-dimethylpent-2-enoic acid | C₇H₁₂O₂ | 128.17 | 6.49 g/L | 1.86 |
| 4,4-dimethylpent-2-enoic acid | C₇H₁₂O₂ | 128.17 | Limited | 2.0-2.5 |
| Pentanoic acid | C₅H₁₀O₂ | 102.13 | Miscible | 1.39 |
| Crotonic acid | C₄H₆O₂ | 86.09 | Miscible | 0.77 |
The comparative analysis reveals that the position and number of methyl substituents significantly influence the physicochemical properties of dimethylpentenoic acid isomers. The 3,4-dimethyl substitution pattern results in intermediate aqueous solubility compared to other isomers, reflecting the specific steric and electronic effects of this substitution pattern [31] [15].